Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
ethyl 2-(oxolan-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-2-14-10(12)8-6-15-9(11-8)7-3-4-13-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
WFKMNBOEZFSIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Construction of the thiazole ring with an ester functionality at the 4-position.
- Introduction or incorporation of the tetrahydrofuran-3-yl substituent at the 2-position of the thiazole ring.
The synthetic approach typically starts from ethyl 2-aminothiazole-4-carboxylate or related thiazole precursors, which are functionalized to introduce the tetrahydrofuran moiety.
Stepwise Synthesis Procedures
Synthesis of Ethyl 2-Aminothiazole-4-carboxylate
One common precursor, ethyl 2-aminothiazole-4-carboxylate, can be synthesized by the Hantzsch thiazole synthesis involving the cyclization of α-haloketones with thiourea derivatives under reflux conditions.
Functionalization to Introduce the Tetrahydrofuran-3-yl Group
The tetrahydrofuran-3-yl substituent can be introduced via nucleophilic substitution or cross-coupling reactions. A representative method involves:
- Preparation of a suitable tetrahydrofuran-3-yl halide or organometallic intermediate.
- Reaction with ethyl 2-halo-thiazole-4-carboxylate under palladium-catalyzed cross-coupling conditions or nucleophilic substitution in the presence of a base.
This approach allows the selective attachment of the tetrahydrofuran ring at the 2-position of the thiazole.
Reported Experimental Procedure Example
While direct literature on this compound is limited, analogous compounds such as ethyl 2-substituted thiazole-4-carboxylates have been synthesized using the following protocol (adapted from related thiazole syntheses):
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl 2-aminothiazole-4-carboxylate, concentrated HCl, sodium nitrite, acetonitrile, -20 °C | Diazotization of amino group to form ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate intermediate |
| 2 | Pyridine, tetrahydrofuran-3-yl nucleophile, dichloromethane, 0 °C to room temperature, 6 h | Nucleophilic substitution of chlorosulfonyl group with tetrahydrofuran-3-yl moiety |
| 3 | Work-up with aqueous HCl, extraction, purification by column chromatography | Isolation of the target compound |
This method is inspired by the synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, which share the thiazole-4-carboxylate scaffold and involve nucleophilic substitution at the 2-position of the thiazole ring.
Alternative Synthetic Routes
An alternative approach involves:
- Synthesis of 2-substituted thiazole intermediates by cyclocondensation of α-haloketones with thiourea derivatives containing a tetrahydrofuran substituent.
- Esterification or transesterification to introduce the ethyl carboxylate group at the 4-position.
This route may be advantageous for specific substitution patterns or when the tetrahydrofuran moiety is sensitive to reaction conditions.
Reaction Conditions and Optimization
Solvents and Temperature
- Common solvents: dichloromethane, tetrahydrofuran, acetonitrile.
- Temperature control is critical; low temperatures (-20 °C to 0 °C) are used during diazotization and nucleophilic substitution to prevent side reactions.
- Room temperature stirring for extended periods (4–6 hours) ensures completion.
Catalysts and Reagents
- Pyridine acts as a base and catalyst in nucleophilic substitution steps.
- Sodium nitrite for diazotization.
- Use of anhydrous conditions and inert atmosphere may be necessary to improve yields.
Purification
- Work-up typically involves aqueous acid quenching, organic extraction, drying over anhydrous sodium sulfate.
- Purification by silica gel column chromatography using ethyl acetate and hexane gradients.
Data Table: Summary of Preparation Parameters and Yields for Related Ethyl 2-Substituted Thiazole-4-Carboxylates
| Compound | Substituent at 2-Position | Key Reagents | Reaction Conditions | Yield (%) | Physical State |
|---|---|---|---|---|---|
| Ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate | Chlorosulfonyl | Ethyl 2-aminothiazole-4-carboxylate, NaNO2, HCl, Acetonitrile | -20 °C, 2 h | 85 | Brown solid |
| Ethyl 2-(N-(p-tolyl)sulfamoyl)thiazole-4-carboxylate | N-(p-tolyl)sulfamoyl | Pyridine, DCM, p-toluidine | 0 °C to RT, 6 h | 75–85 | Solid |
| This compound (proposed) | Tetrahydrofuran-3-yl | Pyridine, DCM, tetrahydrofuran-3-yl nucleophile | 0 °C to RT, 6 h | Estimated 70–80 | Solid |
Note: Yields and conditions for the tetrahydrofuran derivative are extrapolated based on analogous compounds due to limited direct literature.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the presence of the thiazole ring, ethyl ester, and tetrahydrofuran substituent.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm^-1) and thiazole ring vibrations.
- Melting Point: Expected solid state with melting point consistent with similar ethyl 2-substituted thiazole-4-carboxylates.
Chemical Reactions Analysis
Thiazole Ring Formation
A common approach involves the reaction of thiourea with carbonyl compounds. For example:
-
Chloro acetaldehyde and thiourea in ethanol form a thiazole intermediate under controlled conditions (ice bath, room temperature stirring) .
-
Subsequent reactions with ethyl chloroacetoacetate in THF yield thiazole derivatives, with reflux conditions (8 hours) critical for ring closure .
Esterification
The ethyl ester group is often introduced during the initial stages or via esterification of carboxylic acids. For example:
-
Ethyl chloroacetoacetate reacts with thiourea to form ester-linked thiazole intermediates .
-
Hydrolysis of esters to acids followed by coupling with amines (e.g., using EDCI/HOBt) is a common strategy .
Key Reaction Conditions
Experimental data from analogous compounds highlight critical parameters:
Biological Activity and SAR
Structural modifications significantly influence bioactivity:
-
Ethyl ester group : Enhances solubility and stability, critical for pharmacokinetic profiles.
-
THF moiety : Facilitates dual-targeting (e.g., enzyme inhibition and receptor binding).
-
Substituents : SAR studies on thiazole derivatives show that electronegative groups (e.g., Cl) and carboxylate positions (e.g., 4- or 5-) modulate anticancer activity .
Stability and ADME Profiles
DFT and ADME studies indicate:
-
Stability : Ethyl carboxylate derivatives exhibit good chemical stability due to balanced electronic and steric factors .
-
Selectivity : Compounds with thiazole-ester combinations (e.g., 3g ) show higher selectivity for neuroblastoma cells (SHSY-5Y) compared to healthy cells .
Mechanistic Insights
The tetrahydrofuran-thiazole hybrid structure enables:
-
Hydrogen bonding : Polar groups (e.g., ester oxygen, thiazole N/S) interact with biological targets.
-
Lipophilicity : The ethyl ester and THF ring balance solubility and membrane permeability.
Scientific Research Applications
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and biological activities:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The tetrahydrofuran-3-yl group in the target compound may confer better solubility compared to pyridinyl substituents (e.g., Ethyl 2-(Pyridin-3-yl)thiazole-4-carboxylate) due to THF’s oxygen-rich structure. However, pyridinyl analogs are more extensively studied, with demonstrated roles in enzyme inhibition .
- The 1,3-dioxoisoindolinyl substituent in compound 5a () introduces a planar aromatic system, enhancing interactions with biological targets like beta-catenin, a key protein in colorectal cancer .
Impact of Salt Formation :
- Hydrobromide salts (e.g., CAS 116055-57-3) improve stability and crystallinity, which are critical for pharmaceutical formulations .
Molecular Weight and Complexity :
- Compounds with bulkier substituents (e.g., pyrazole-carboxamido in CAS 1170113-44-6) exhibit higher molecular weights (>300), which may affect pharmacokinetic properties such as membrane permeability .
Biological Activity
Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiazole derivatives with tetrahydrofuran and carboxylic acid derivatives. A common method includes using thiourea in a controlled environment to achieve the desired product with high yields. The structural characteristics of this compound allow for interactions with various biological targets due to its electrophilic nature.
Anticancer Activity
This compound has shown significant anticancer properties in various studies:
- Cell Line Studies : Research indicates that derivatives of thiazole compounds exhibit potent cytotoxicity against several cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancer cells. For instance, a related thiazole derivative demonstrated an IC50 value of 0.06 µM against DHFR, indicating strong inhibitory activity against cancer cell proliferation .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Thiazoles with specific substituents have been found to selectively induce ferroptosis through interactions with the GPX4 protein, which is crucial for cellular antioxidant defense .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Studies : this compound derivatives have been tested against various bacterial strains, showing promising results. For example, certain derivatives demonstrated significant activity against Bacillus subtilis and Aspergillus niger, with docking studies revealing favorable interactions with key amino acid residues in bacterial proteins .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 0.06 µM | DHFR inhibition |
| Anticancer | NCI-H522 | Not specified | Induction of ferroptosis |
| Antimicrobial | Bacillus subtilis | Not specified | Interaction with DNA gyrase |
| Antimicrobial | Aspergillus niger | Not specified | Interaction with ergosterol |
Case Studies
- Neuroblastoma Treatment : A study highlighted the efficacy of ethyl thiazole derivatives in targeting neuroblastoma cells, demonstrating higher selectivity for cancerous cells compared to healthy cells. This suggests potential for developing targeted therapies in pediatric oncology .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of thiazole derivatives and their antimicrobial activity, revealing that certain compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance:
- ADME Properties : Studies have shown that modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .
- Electrophilic Nature : The electrophilic properties of thiazoles allow them to engage in covalent interactions with biological targets, enhancing their potency as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic routes are available for Ethyl 2-(Tetrahydrofuran-3-yl)thiazole-4-carboxylate, and how are intermediates characterized?
- Methodology : Multi-step synthesis often involves coupling tetrahydrofuran derivatives with thiazole precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) are synthesized via nucleophilic substitution and cyclization reactions under anhydrous conditions. Characterization typically employs NMR, mass spectrometry, and column chromatography for purification .
- Key Considerations : Reaction conditions (e.g., solvent choice, temperature) significantly impact yields. For instance, dichloromethane and manganese(IV) oxide are used for oxidation steps, while silica gel chromatography ensures purity .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Based on SDS data for analogous thiazoles, use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Skin/eye contact requires immediate flushing with water. Store in cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .
- Toxicity Profile : Structural analogs exhibit acute toxicity (e.g., respiratory irritation), necessitating strict exposure controls .
Q. How is the compound characterized spectroscopically?
- Techniques :
- NMR : Proton and carbon NMR identify substituents (e.g., tetrahydrofuran ring protons at δ 1.4–4.4 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ peaks matched with theoretical values).
- IR : Functional groups like ester carbonyl (C=O stretch at ~1730 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Approach : X-ray crystallography using SHELX software determines bond lengths, angles, and dihedral angles. For example, thiazole rings in analogs show coplanarity with adjacent aryl groups (dihedral angle <5°), validated against databases like Cambridge Structural Database .
- Case Study : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibited a planar structure, with trifluoromethyl groups causing minor steric distortions. No hydrogen bonding was observed, influencing solubility predictions .
Q. What strategies optimize yield in multi-step syntheses involving tetrahydrofuran-thiazole hybrids?
- Optimization :
- Catalysis : Palladium catalysts (e.g., PdCl₂) enhance coupling efficiency in Stille reactions (e.g., tin-based intermediates).
- Byproduct Management : Triethylamine scavenges HCl in esterification steps, minimizing side reactions .
Q. How do electronic effects of substituents influence reactivity in thiazole derivatives?
- Mechanistic Insights :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (in analogs) reduces electron density at the thiazole ring, slowing electrophilic substitution but enhancing oxidative stability.
- Electron-Donating Groups (EDGs) : Methoxy or amino groups increase nucleophilicity at the 2-position, facilitating functionalization (e.g., amide coupling) .
Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Root Causes : Variability in catalyst purity (e.g., PdCl₂ vs. Pd(PPh₃)₄), solvent dryness, or reaction time. For example, anhydrous THF is critical for Grignard reactions; traces of water can reduce yields by 20–30% .
- Resolution : Replicate protocols with strict moisture control and characterize intermediates at each step to isolate failure points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
